4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- Functionalized Thiazoloquinazolinones Synthesis: Kut, Onysko, and Lendel (2020) investigated the synthesis of functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-ones, which can be linked to the study of 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide due to the similar chemical structure and reactivity (Kut, Onysko, & Lendel, 2020).
- Electrophilic Cyclization in Organic Synthesis: The study by Burbulienė, Bobrovas, and Vainilavicius (2006) on the intramolecular cyclization of quinazolinyl derivatives relates to the broader context of 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide, showcasing the potential for creating diverse heterocyclic compounds (Burbulienė, Bobrovas, & Vainilavicius, 2006).
Biological Activities
- Antitumor Screening: Horishny and Matiychuk (2020) conducted primary antitumor screening on similar quinazolin-4-one derivatives, indicating the potential biomedical applications of compounds like 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide (Horishny & Matiychuk, 2020).
- Antimicrobial Studies: The research by Patel et al. (2010) on the antimicrobial activities of similar quinazolin-4(3H)ones demonstrates the relevance of studying 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide for potential antimicrobial applications (Patel et al., 2010).
Applications in Material Science
- Reactive Dyes Development: Patel, Patel, and Patel (2022) explored the synthesis of reactive dyes having quinazolin-4(3H)-one moiety, which can be related to the development of dyes and pigments using compounds similar to 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide (Patel, Patel, & Patel, 2022).
Future Directions
properties
CAS RN |
422287-90-9 |
---|---|
Product Name |
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide |
Molecular Formula |
C20H20BrN3O2S |
Molecular Weight |
446.36 |
IUPAC Name |
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide |
InChI |
InChI=1S/C20H20BrN3O2S/c1-13-4-6-14(7-5-13)12-22-18(25)3-2-10-24-19(26)16-11-15(21)8-9-17(16)23-20(24)27/h4-9,11H,2-3,10,12H2,1H3,(H,22,25)(H,23,27) |
InChI Key |
YRACBYMHWLWKAB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
solubility |
not available |
Origin of Product |
United States |
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